molecular formula C5H11NOS2 B14357766 Ethyl(2-hydroxyethyl)carbamodithioic acid CAS No. 91308-52-0

Ethyl(2-hydroxyethyl)carbamodithioic acid

Cat. No.: B14357766
CAS No.: 91308-52-0
M. Wt: 165.3 g/mol
InChI Key: QKRZXEJUTVQTDE-UHFFFAOYSA-N
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Description

Ethyl(2-hydroxyethyl)carbamodithioic acid is an organic compound with the molecular formula C5H11NOS2 It is known for its unique structure, which includes both ethyl and hydroxyethyl groups attached to a carbamodithioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-hydroxyethyl)carbamodithioic acid typically involves the reaction of ethylamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Ethylamine with Carbon Disulfide: Ethylamine reacts with carbon disulfide to form ethyl dithiocarbamate.

    Addition of Chloroacetic Acid: The ethyl dithiocarbamate is then reacted with chloroacetic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-hydroxyethyl)carbamodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Thiols.

    Substitution Products: Various alkyl or acyl derivatives.

Scientific Research Applications

Ethyl(2-hydroxyethyl)carbamodithioic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Ethyl(2-hydroxyethyl)carbamodithioic acid exerts its effects involves interactions with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The hydroxyethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyethyl)carbamodithioic acid: Similar structure but lacks the ethyl group.

    Ethyl dithiocarbamate: Lacks the hydroxyethyl group.

    Hydroxyethyl dithiocarbamate: Similar but with different substituents.

Uniqueness

Ethyl(2-hydroxyethyl)carbamodithioic acid is unique due to the presence of both ethyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various applications.

Properties

CAS No.

91308-52-0

Molecular Formula

C5H11NOS2

Molecular Weight

165.3 g/mol

IUPAC Name

ethyl(2-hydroxyethyl)carbamodithioic acid

InChI

InChI=1S/C5H11NOS2/c1-2-6(3-4-7)5(8)9/h7H,2-4H2,1H3,(H,8,9)

InChI Key

QKRZXEJUTVQTDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(=S)S

Origin of Product

United States

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